An In-depth Technical Guide to N-allyl-4-iodobenzamide: Synthesis, Properties, and Potential Applications in Medicinal Chemistry
An In-depth Technical Guide to N-allyl-4-iodobenzamide: Synthesis, Properties, and Potential Applications in Medicinal Chemistry
This guide provides a comprehensive technical overview of N-allyl-4-iodobenzamide, a molecule of significant interest in the field of medicinal chemistry. We will delve into its chemical structure, a robust synthesis protocol, its physicochemical properties, and explore its potential as a valuable scaffold in drug discovery, particularly in the development of targeted therapeutics. This document is intended for researchers, scientists, and professionals in drug development who are seeking detailed, actionable information on this compound.
Chemical Identity and Physicochemical Properties
N-allyl-4-iodobenzamide is an aromatic amide characterized by an allyl group attached to the amide nitrogen and an iodine atom at the para-position of the benzene ring. This unique combination of functional groups imparts specific chemical reactivity and potential biological activity.
The chemical structure of N-allyl-4-iodobenzamide is presented below:
Caption: Chemical structure of N-allyl-4-iodobenzamide.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C10H10INO | Calculated |
| Molecular Weight | 287.10 g/mol | Calculated |
| IUPAC Name | N-(prop-2-en-1-yl)-4-iodobenzamide | Generated |
| CAS Number | Not available | - |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds[1] |
| Solubility | Expected to be soluble in organic solvents like dichloromethane and ether | Inferred from similar compounds[2] |
Synthesis of N-allyl-4-iodobenzamide: A Reliable Protocol
The synthesis of N-allyl-4-iodobenzamide can be readily achieved through the acylation of allylamine with 4-iodobenzoyl chloride. This is a standard nucleophilic acyl substitution reaction that is generally high-yielding and straightforward to perform in a laboratory setting. The causality behind this experimental choice lies in the high reactivity of the acyl chloride, which makes it an excellent electrophile for the nucleophilic amine.
Experimental Workflow
Caption: Experimental workflow for the synthesis of N-allyl-4-iodobenzamide.
Detailed Step-by-Step Methodology
Materials:
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4-Iodobenzoyl chloride (1.0 eq)[1]
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Allylamine (1.1 eq)
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Triethylamine (1.2 eq)
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Anhydrous Dichloromethane (DCM)
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1 M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO3) solution
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na2SO4)
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for elution
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-iodobenzoyl chloride (1.0 eq) in anhydrous dichloromethane. In a separate dropping funnel, prepare a solution of allylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. The use of triethylamine is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
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Addition: Cool the solution of 4-iodobenzoyl chloride to 0 °C using an ice bath. Add the allylamine and triethylamine solution dropwise to the stirred solution of 4-iodobenzoyl chloride over a period of 30 minutes.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. These washing steps remove unreacted starting materials and byproducts.
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Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure N-allyl-4-iodobenzamide.
Potential Applications in Medicinal Chemistry and Drug Development
The structural motifs present in N-allyl-4-iodobenzamide suggest its potential as a valuable building block in medicinal chemistry. The iodinated benzene ring is a key feature in many biologically active compounds, and the allyl group provides a site for further chemical modification.
A significant area of interest for this class of compounds is in the development of ligands for sigma receptors . Sigma receptors are overexpressed in various types of cancer cells, making them attractive targets for both diagnostic imaging agents and therapeutic drugs.[3][4]
Research on a closely related analog, [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide , has demonstrated high affinity for both sigma-1 and sigma-2 receptor subtypes.[3][4] This compound has shown potential for imaging breast cancer.[3][4] Given the structural similarity, it is highly plausible that N-allyl-4-iodobenzamide could also exhibit significant affinity for sigma receptors.
Proposed Mechanism of Action at Sigma Receptors
Caption: Proposed mechanism of N-allyl-4-iodobenzamide at sigma receptors.
The iodinated phenyl ring can be readily radiolabeled with isotopes such as 123I, 125I, or 131I, making N-allyl-4-iodobenzamide a promising candidate for the development of novel radiopharmaceuticals for single-photon emission computed tomography (SPECT) imaging of tumors.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling N-allyl-4-iodobenzamide. Based on the safety data for similar compounds, it is advisable to handle this substance in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.
Conclusion
N-allyl-4-iodobenzamide is a synthetically accessible molecule with significant potential in the field of medicinal chemistry. Its straightforward synthesis and the presence of key structural features, particularly the iodinated phenyl ring, make it an attractive scaffold for the development of novel therapeutic and diagnostic agents. The strong precedent set by structurally related compounds as high-affinity sigma receptor ligands highlights a promising avenue for future research and development of N-allyl-4-iodobenzamide in the context of oncology. This guide provides a solid foundation for researchers to begin their exploration of this intriguing molecule.
References
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John, C. S., Vilner, B. J., Gulden, M. E., Efange, S. M., Langason, R. B., Moody, T. W., & Bowen, W. D. (1995). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Cancer research, 55(14), 3022–3027. [Link]
-
The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]
-
IAEA. Synthesis and evaluation of [18F] labeled benzamides: High affinity sigma receptor ligands for PET imaging. [Link]
-
Madiu, R., Doran, E. L., Doran, J. M., Pinarci, A. A., Dhillon, K., Rivera, D. A., ... & Moura-Letts, G. (2024). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. The Journal of Organic Chemistry, 89(6), 4001-4008. [Link]
-
ResearchGate. (PDF) Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. [Link]
-
BUET Institutional Repository. Synthesis and evaluation of novel iodinated phenyl benzamides. [Link]
-
MDPI. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. [Link]
-
SciELO. Molecular Structure Studies on Allyl Sulfonamides: Synthesis, Theoretical Treatment and Evaluation of Biological Activity. [Link]
Sources
- 1. 4-インドベンゾイルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS 1711-10-0: 3-Iodobenzoyl chloride | CymitQuimica [cymitquimica.com]
- 3. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
